(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate
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Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a hydroxy group attached to a dihydropyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the fluorophenyl group through a substitution reaction. The hydroxy group is then introduced via a hydroxylation reaction, and finally, the dihydropyrrolone core is constructed through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The presence of the fluorophenyl group in 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents, such as chlorine or bromine, which may have different steric and electronic effects.
Properties
Molecular Formula |
C25H17FN2O3S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
(4E)-1-(1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H17FN2O3S/c1-14-10-12-15(13-11-14)22(29)20-21(16-6-2-3-7-17(16)26)28(24(31)23(20)30)25-27-18-8-4-5-9-19(18)32-25/h2-13,21,29H,1H3/b22-20+ |
InChI Key |
ZUYXSMSVFBPRLK-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5F)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5F)O |
Origin of Product |
United States |
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